

Spectroscopic and Structural Elucidation of Aspochalasin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspochalasin A

Cat. No.: B12757639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aspochalasin A**, a mycotoxin belonging to the cytochalasan family. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its characterization, and presents a typical workflow for its isolation and structural elucidation. Aspochalasins have garnered interest in the scientific community due to their diverse biological activities, including antibacterial, antiviral, and antiproliferative effects.^{[1][2][3][4]}

Spectroscopic Data

The structural characterization of **Aspochalasin A** and its analogues is heavily reliant on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula, while a combination of one- and two-dimensional NMR experiments are used to elucidate the complex cyclic structure.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of the molecule. For a representative analogue, Aspochalasin H1, the molecular formula has been established as $C_{24}H_{35}NO_5$.^[5] The observed ions in the positive mode are $[M+H]^+$ and $[M+Na]^+$.^[5]

Table 1: HRESIMS Data for a Representative Aspochalasin (Aspochalasin H1)

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	418.2593	418.2592
[M+Na] ⁺	440.2413	440.2398

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and stereochemistry of aspochalasins are determined through extensive NMR analysis. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative aspochalasin, Aspochalasin H1, in CDCl₃. These assignments are crucial for the complete structural elucidation of this class of compounds.

Table 2: ¹H NMR Spectroscopic Data for a Representative Aspochalasin (Aspochalasin H1) in CDCl₃

Position	δ H (ppm)	Multiplicity	J (Hz)
3	2.60	m	
4	2.64	m	
5	3.02	d	11.5
6	6.04	d	11.0
7	5.39	s	
8	3.10	d	10.0
10	1.56	m	
11	1.29	m	
12 α	2.29	m	
12 β	2.10	m	
13	3.78	m, overlapped	
14	3.80	m, overlapped	
15 α	1.76	m	
15 β	1.63	m	
16	4.40	d	1.9
17	2.82	s	
19-CH ₃	1.76	s	
20	1.21	d	7.0
21-CH ₃	0.91	d	2.5
22-CH ₃	0.90	d	2.5
23-CH ₃	1.42	s	

Table 3: ¹³C NMR Spectroscopic Data for a Representative Aspochalasin (Aspochalasin H1) in CDCl₃

Position	δC (ppm)
1	174.6
3	48.8
4	41.0
5	52.2
6	135.6
7	140.6
8	60.5
9	208.0
10	38.4
11	25.4
12	31.2
13	70.8
14	73.4
15	42.1
16	68.4
17	58.6
18	29.7
19	23.3
20	20.8
21	22.8
22	23.0
23	25.9

Experimental Protocols

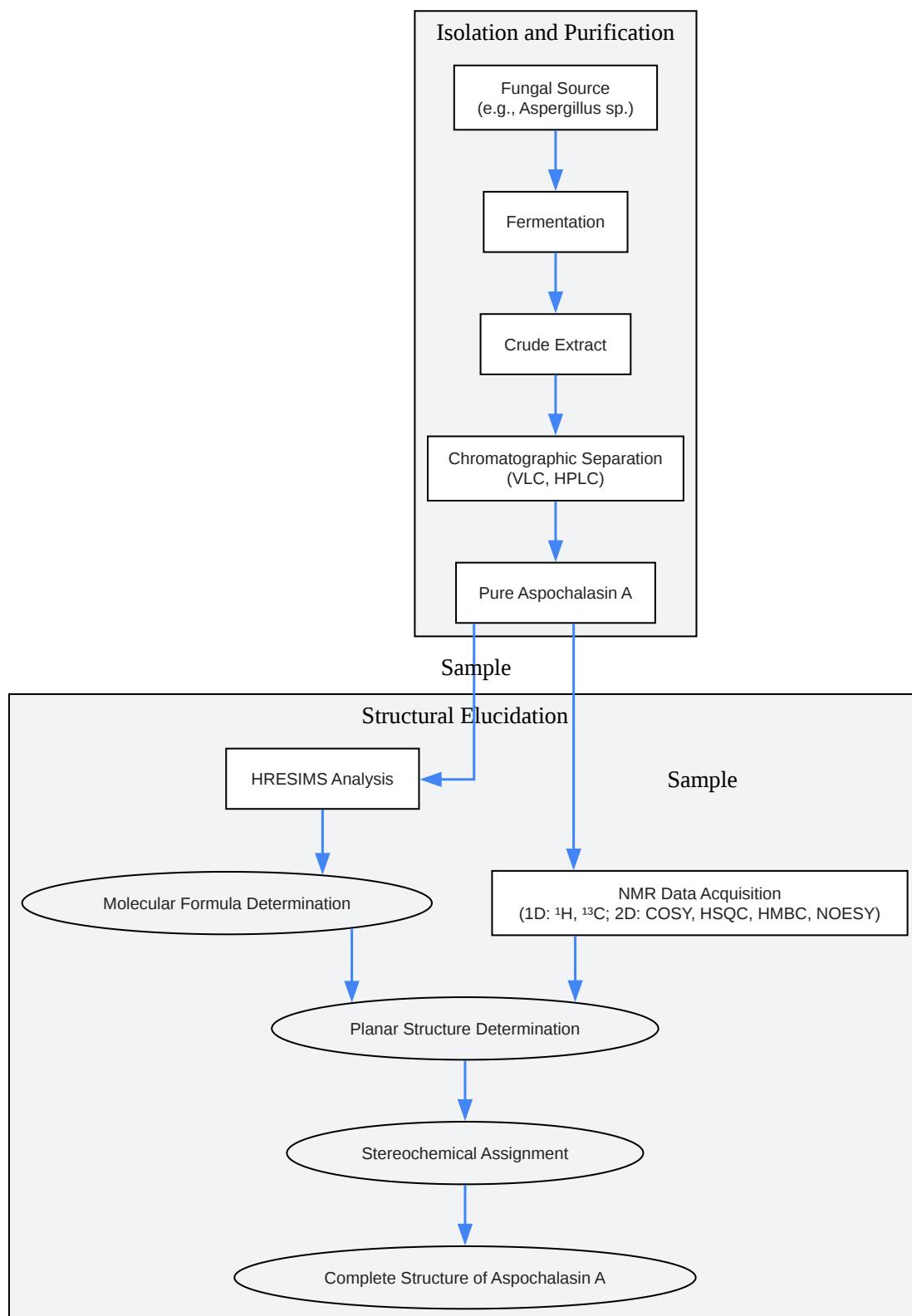
The successful isolation and characterization of **Aspochalasin A** and its analogues require a systematic approach involving fungal fermentation, extraction, chromatographic separation, and spectroscopic analysis.

Fungal Fermentation and Extraction

- Fermentation: The producing fungal strain, typically a species of *Aspergillus*, is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[\[3\]](#)
- Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of natural products.[\[4\]](#)
- Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

Chromatographic Purification

- Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel.
- High-Performance Liquid Chromatography (HPLC): Further purification is achieved by reversed-phase or normal-phase HPLC to isolate the pure aspochalasin compounds.


Spectroscopic Analysis

- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
 - Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed on a Q-TOF or similar high-resolution mass spectrometer.[\[3\]](#)[\[6\]](#)
 - Data Acquisition: Spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - Instrumentation: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][6]
 - Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's connectivity and relative stereochemistry.

Workflow and Logical Relationships

The structural elucidation of a novel natural product like an aspochalasin follows a logical and systematic workflow. This process begins with the biological source and culminates in the complete structural and stereochemical assignment of the molecule.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of **Aspochalasin A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Aspochalasin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12757639#spectroscopic-data-for-aspochalasin-a-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com